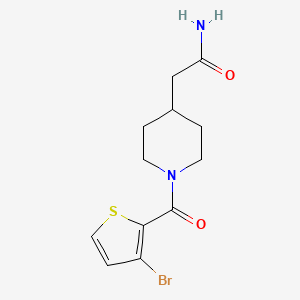

2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide

Description

2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide is a synthetic small molecule characterized by a piperidin-4-yl core functionalized with a 3-bromothiophene-2-carbonyl group and an acetamide side chain. Synthesis of such compounds typically involves coupling reactions, such as carbodiimide-mediated amide bond formation, as exemplified in for analogous acetamides .

Properties

Molecular Formula |

C12H15BrN2O2S |

|---|---|

Molecular Weight |

331.23 g/mol |

IUPAC Name |

2-[1-(3-bromothiophene-2-carbonyl)piperidin-4-yl]acetamide |

InChI |

InChI=1S/C12H15BrN2O2S/c13-9-3-6-18-11(9)12(17)15-4-1-8(2-5-15)7-10(14)16/h3,6,8H,1-2,4-5,7H2,(H2,14,16) |

InChI Key |

VRJJDOAXEXPWQY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC(=O)N)C(=O)C2=C(C=CS2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide typically involves the following steps:

Formation of the Bromothiophene Intermediate: The synthesis begins with the bromination of thiophene to form 3-bromothiophene.

Acylation: The 3-bromothiophene is then subjected to acylation using a suitable acyl chloride to form 3-bromothiophene-2-carbonyl chloride.

Coupling with Piperidine: The acyl chloride is reacted with piperidine to form the intermediate 1-(3-bromothiophene-2-carbonyl)piperidine.

Formation of the Final Product: The intermediate is then reacted with acetamide under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders due to the presence of the piperidine ring.

Materials Science: The thiophene ring makes it a candidate for the development of organic semiconductors and conductive polymers.

Biological Research: It can be used in the study of enzyme inhibition and receptor binding due to its structural complexity.

Mechanism of Action

The mechanism of action of 2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring is known to interact with various neurotransmitter receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically active molecules, enabling comparisons of substituent effects, physicochemical properties, and biological activity. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Activity :

- The 3-bromothiophene group in the target compound distinguishes it from analogs like Rilapladib (2,3-difluorobenzylthio) or Methoxyacetylfentanyl (2-methoxyethyl). Bromine’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets, similar to trifluoromethyl groups in Goxalapladib .

- Piperidine modifications : The 1-(3-bromothiophene-2-carbonyl) group contrasts with 1-(2-methoxyethyl) in Rilapladib or 1-phenethyl in fentanyl derivatives. Methoxyethyl groups improve solubility, whereas bromothiophene may prioritize target specificity .

Pharmacological Profiles :

- Enzyme inhibitors (e.g., Rilapladib, Goxalapladib): These compounds leverage bulky substituents (trifluoromethyl biphenyl) for selective enzyme interaction. The target compound’s bromothiophene could similarly inhibit enzymes like Lp-PLA2 or kinases .

- Opioid analogs (e.g., Methoxyacetylfentanyl): These prioritize aromatic/phenethyl groups for µ-opioid receptor binding. The absence of such groups in the target compound suggests divergent applications .

Physicochemical Properties :

- Solubility : Derivatives with polar substituents (e.g., 2-methoxyethyl in ) exhibit enhanced aqueous solubility compared to bromothiophene, which is more lipophilic .

- Crystallinity : highlights that acetamide derivatives (e.g., N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide) form stable crystals via hydrogen bonding, suggesting the target compound may also exhibit crystallinity beneficial for formulation .

Synthetic Approaches :

- The target compound’s synthesis likely parallels methods in , using carbodiimide coupling (e.g., EDC) to form the acetamide bond . Modifications to the piperidine ring (e.g., bromothiophene introduction) would require selective acylation steps.

Unique Advantages of the Target Compound

- The piperidine-acetamide scaffold is versatile, allowing further derivatization at the piperidine nitrogen or acetamide side chain for optimization .

Biological Activity

The compound 2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H14BrN3O2S

- Molecular Weight : 348.24 g/mol

Research indicates that the compound may interact with various biological targets, particularly in the central nervous system (CNS). Its structural components suggest potential activity as a modulator of neurotransmitter systems, which could include interactions with GABA receptors and other neuroactive pathways.

Biological Activity

- Anticonvulsant Properties : Preliminary studies suggest that the compound exhibits anticonvulsant activity in animal models. The mechanism appears to involve modulation of GABAergic transmission, similar to other known anticonvulsants .

- Anxiolytic Effects : In behavioral assays, this compound demonstrated anxiolytic-like effects, which were assessed using the elevated plus maze and open field tests .

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The bromothiophene moiety is believed to enhance lipophilicity and receptor binding affinity, while the piperidine ring contributes to its pharmacokinetic properties.

Q & A

Q. What are the established synthetic routes for 2-(1-(3-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide, and how can purity be optimized?

The compound is typically synthesized via multi-step reactions involving piperidine derivatives and bromothiophene precursors. Key steps include coupling reactions (e.g., amidation, carbonylation) and purification via column chromatography or recrystallization. Purity optimization (>95%) requires rigorous solvent selection and temperature control during crystallization. Analytical techniques like HPLC or TLC should validate intermediate purity .

Q. Which spectroscopic methods are recommended for structural characterization and validation?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is critical for confirming backbone connectivity, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like the amide carbonyl. Mass spectrometry (MS) validates molecular weight, and X-ray crystallography resolves stereochemical ambiguities. Cross-referencing data from multiple techniques minimizes misinterpretation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Adhere to OSHA guidelines for brominated and amide-containing compounds. Use fume hoods for synthesis, nitrile gloves for skin protection, and explosion-proof refrigerators for storage. Emergency measures include immediate rinsing for eye/skin contact and activated charcoal for accidental ingestion. Safety Data Sheets (SDS) must detail hazards like acute toxicity (H300) and environmental risks (H400) .

Advanced Research Questions

Q. How can computational methods improve the design of novel derivatives or reaction pathways?

Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states, while molecular docking identifies potential biological targets. Tools like ICReDD’s reaction path search algorithms integrate computational predictions with experimental validation, reducing trial-and-error approaches. Machine learning models can further prioritize synthetic routes based on yield and feasibility .

Q. What experimental design strategies optimize reaction conditions for scale-up?

Statistical Design of Experiments (DoE) minimizes trials by systematically varying parameters (e.g., temperature, catalyst loading). Response Surface Methodology (RSM) identifies optimal conditions for yield and selectivity. For example, a Central Composite Design (CCD) can optimize coupling reactions by balancing reagent stoichiometry and solvent polarity .

Q. How should researchers resolve contradictions in spectroscopic or bioactivity data?

Discrepancies in NMR peaks or bioassay results may arise from impurities, stereoisomers, or solvent artifacts. Validate via orthogonal methods: compare HPLC retention times with standards or repeat assays under controlled humidity. For bioactivity conflicts, use knockdown models (e.g., siRNA) to confirm target specificity .

Q. What are the stability profiles under varying storage conditions, and how can degradation be mitigated?

Stability studies under ICH guidelines (25°C/60% RH) reveal degradation pathways (e.g., hydrolysis of the amide bond). Lyophilization enhances shelf life, while argon-filled vials prevent oxidation. Monitor degradation via accelerated aging tests and UPLC-MS to identify breakdown products .

Q. Which reactor configurations enhance efficiency in continuous-flow synthesis?

Microfluidic reactors improve heat/mass transfer for exothermic steps, while packed-bed reactors with immobilized catalysts reduce waste. Computational Fluid Dynamics (CFD) simulations model flow dynamics, and inline PAT (Process Analytical Technology) monitors reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.